molecular formula C19H23N7O7S B2903072 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 886893-89-6

4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B2903072
CAS No.: 886893-89-6
M. Wt: 493.5
InChI Key: GKHDVJCAUTYMFV-UHFFFAOYSA-N
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Description

4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its complex structure features a pyridazine core, a common motif in drug discovery, which is functionalized with both morpholine and piperazine substituents. These heterocyclic systems are frequently found in molecules that interact with biological targets such as enzymes and receptors . The compound's specific architecture, particularly the dinitrophenylsulfonyl group, suggests potential as a key intermediate or building block in the synthesis of more complex molecules. Researchers can leverage this compound in the exploration of novel protease inhibitors, kinase inhibitors, or other therapeutic agents where the morpholine and piperazine groups can contribute to binding affinity and solubility. The presence of these specific functional groups often indicates potential application in modulating signal transduction pathways, making it a candidate for use in oncology, neuroscience, and immunology research programs . This product is provided for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary handling and safety protocols must be followed by qualified researchers.

Properties

IUPAC Name

4-[6-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O7S/c1-14-16(25(27)28)12-15(13-17(14)26(29)30)34(31,32)24-6-4-22(5-7-24)18-2-3-19(21-20-18)23-8-10-33-11-9-23/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHDVJCAUTYMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. The process begins with the nitration of 4-methylphenylsulfonyl chloride to introduce nitro groups, followed by the formation of the piperazine derivative. The pyridazine ring is then synthesized and coupled with the piperazine derivative. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the piperazine and morpholine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Medicine: Research into its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Industry: Possible use in the development of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic enzymes.

Comparison with Similar Compounds

Key Substituent Comparisons:

  • Sulfonyl Group: The target compound’s 4-methyl-3,5-dinitrophenylsulfonyl substituent introduces strong electron-withdrawing effects and steric bulk, contrasting with the smaller methanesulfonyl groups in patent analogs (e.g., 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine) . The nitro groups may enhance reactivity but could also increase metabolic instability.
  • Morpholine Position : Both the target and patent compounds retain morpholine at the 4-position of the central ring, a feature linked to improved solubility and hydrogen-bonding capacity .

Comparative Data Table

Property Target Compound Patent Analog (EP 2 402 347 A1)
Core Structure Pyridazine Thieno[2,3-d]pyrimidine
Sulfonyl Group 4-Methyl-3,5-dinitrophenylsulfonyl Methanesulfonyl
Molecular Weight (Da) ~550 (estimated) 494.19 (MH+ for thieno-pyrimidine analog)
Key Reactivity High (nitro groups) Moderate (methanesulfonyl)
Synthetic Utility Potential kinase inhibitor intermediate Intermediate for antitumor/antiviral agents

Research Findings and Implications

  • Electronic Effects : The nitro groups in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. However, this could also increase toxicity risks compared to methanesulfonyl analogs .
  • Biological Potential: Patent analogs with methanesulfonyl-piperazine groups show activity in kinase inhibition assays, suggesting the target compound could share similar mechanisms but with altered selectivity due to its bulkier substituent .
  • Synthetic Challenges : The nitro-substituted sulfonyl group may complicate purification, as seen in patent procedures requiring flash chromatography and recrystallization .

Biological Activity

The compound 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups, including a morpholine ring, a pyridazin moiety, and a piperazine group, which suggest diverse biological activities. This article explores the biological activity associated with this compound, drawing insights from various studies and research findings.

Structural Overview

The molecular formula of the compound is C19H23N7O7SC_{19}H_{23}N_{7}O_{7}S, with a molecular weight of approximately 493.5 g/mol. The intricate structure includes:

  • Morpholine Ring : Known for its role in pharmacological agents.
  • Pyridazine Moiety : Associated with various biological activities.
  • Piperazine Group : Commonly linked to central nervous system effects and enzyme inhibition.
  • Sulfonyl and Dinitrophenyl Substituents : These groups enhance the compound's reactivity and potential bioactivity.

Antibacterial Properties

Compounds similar to this compound have demonstrated significant antibacterial activity. Studies indicate that piperazine derivatives often exhibit potent effects against various bacterial strains, attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Enzyme Inhibition

The sulfonamide functionality present in this compound is known for its enzyme inhibitory properties. Research has shown that similar compounds can inhibit enzymes like acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and metabolic processes, respectively . The inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially benefiting conditions like Alzheimer's disease.

Anticancer Activity

The structural components of this compound suggest potential applications in cancer therapy. Compounds with similar frameworks have been evaluated for their antiproliferative effects on cancer cell lines. For instance, studies involving phenyl sulfonate derivatives have shown promising results in inhibiting tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : Interaction with specific receptors or enzymes to modulate their activity.
  • Signal Transduction Interference : Disruption of signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(6-Chloropyridazin-3-yl)piperazinePiperazine and pyridazineAntibacterial
4-MethylsulfonylpiperazineSimple piperazine derivativeEnzyme inhibition
3-Aminoquinazolinone DerivativeQuinazolinone structureAnticancer

This table illustrates how the presence of specific functional groups influences the biological activity of structurally related compounds.

Case Studies

Several case studies have highlighted the effectiveness of piperazine derivatives in treating various conditions:

  • Antibacterial Efficacy : A study demonstrated that piperazine-based compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial properties .
  • Enzyme Inhibition Studies : Research involving the synthesis of sulfonamide derivatives revealed strong AChE inhibitory activity, suggesting potential applications in neurodegenerative disease treatments .
  • Anticancer Research : Investigations into phenolic sulfonate derivatives indicated that certain modifications led to enhanced anticancer activity against multiple human cancer cell lines, showcasing the potential therapeutic benefits of structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves sequential functionalization of the pyridazine and piperazine rings. Key steps include sulfonylation of the piperazine moiety using 4-methyl-3,5-dinitrobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to prevent hydrolysis. Subsequent coupling with morpholine requires Pd-catalyzed cross-coupling or nucleophilic substitution, optimized at 80–100°C in polar aprotic solvents (e.g., DMF). Yield optimization depends on stoichiometric ratios, catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), and inert atmosphere .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H/13^{13}C NMR to confirm proton environments (e.g., morpholine’s δ 3.6–3.8 ppm; pyridazine’s aromatic protons at δ 8.0–9.0 ppm).
  • HRMS : To verify molecular formula (e.g., C₂₀H₂₃N₇O₇S; [M+H]⁺ expected at m/z 530.1412).
  • X-ray crystallography : For absolute configuration, if single crystals are obtainable via slow evaporation in ethanol/water mixtures .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • HPLC-UV/ELS : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to resolve impurities.
  • TLC : Monitor reaction progress using silica gel plates (hexane:EtOAc 1:1; Rf ~0.4).
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the sulfonyl group’s hydrogen bonding with catalytic lysine residues.
  • QSAR modeling : Train models on IC₅₀ data from analogs (e.g., substituent effects on piperazine’s electron-withdrawing groups) to predict bioactivity .
  • MD simulations : Assess binding stability (50–100 ns trajectories) to prioritize derivatives with lower ΔG binding .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in HeLa cells).
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, p < 0.05) to identify outliers caused by solvent/DMSO interference .

Q. How can reaction optimization reduce byproduct formation during sulfonylation?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (0–25°C), sulfonyl chloride equivalents (1.2–2.0), and base (e.g., Et₃N vs. DIPEA) to minimize di-sulfonylated byproducts.
  • In-line FTIR : Monitor sulfonamide bond formation (1670 cm⁻¹ peak) in real time.
  • Quench-and-extract : Use aqueous NaHCO₃ to remove unreacted sulfonyl chloride .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Synthetic accessibility : Prioritize derivatives with modular substitutions (e.g., morpholine → thiomorpholine; pyridazine → pyrimidine).
  • Multiparametric analysis : Use PCA (principal component analysis) to correlate electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters with activity.
  • Crystallographic data : Compare ligand-bound protein structures to identify critical interactions (e.g., π-stacking with pyridazine) .

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